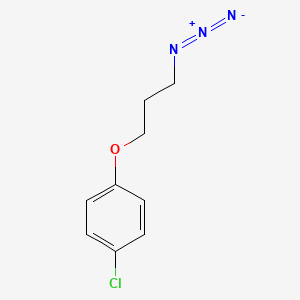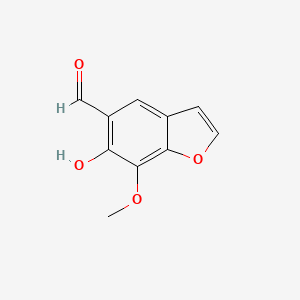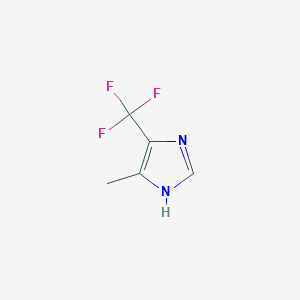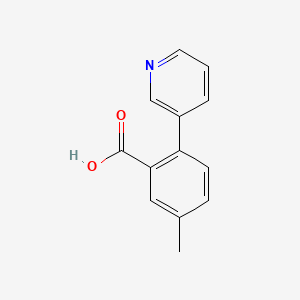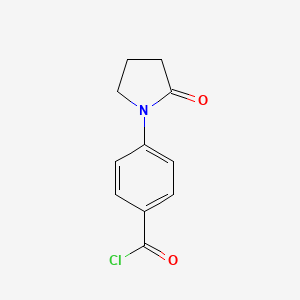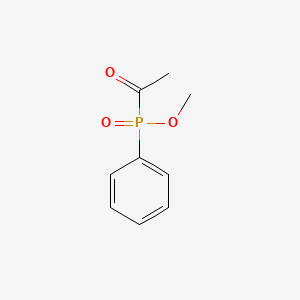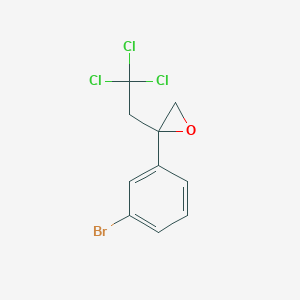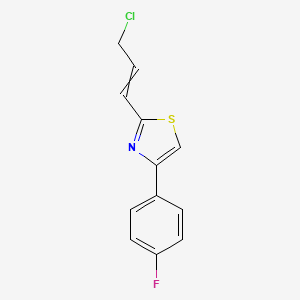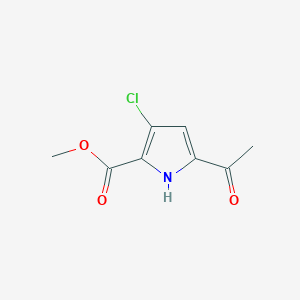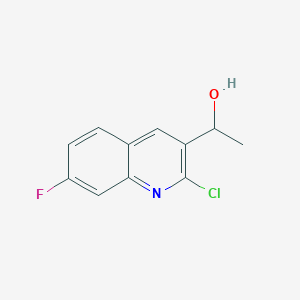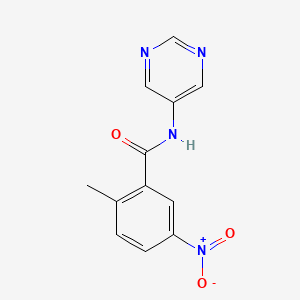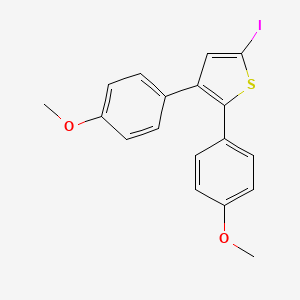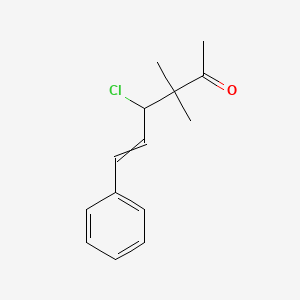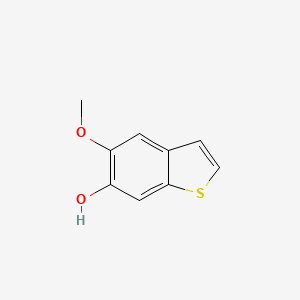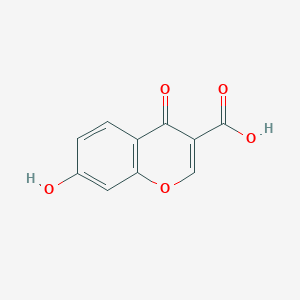
7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid is a derivative of chromone, a naturally occurring compound found in various plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid typically involves the oxidation of 3-formylchromone. One common method is the oxidation of 3-formylchromone using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the halogenation of formyl groups in 3-formylchromones followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The oxidation of 3-formylchromone remains a preferred method due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted chromones and chromone derivatives, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence, which is useful in imaging and sensing applications . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
3-Carboxy-7-hydroxycoumarin: A structurally similar compound with similar fluorescent properties.
7-Hydroxycoumarin-3-carboxylic acid: Another related compound used as a pH indicator and fluorescent dye.
Uniqueness: 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid is unique due to its specific chromone structure, which imparts distinct photophysical and chemical properties. Its ability to undergo ESIPT and exhibit dual fluorescence makes it particularly valuable in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C10H6O5 |
|---|---|
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
7-hydroxy-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-5-1-2-6-8(3-5)15-4-7(9(6)12)10(13)14/h1-4,11H,(H,13,14) |
InChI-Schlüssel |
RQSYNGKUCHCIGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


